molecular formula C18H11Cl2N3S B11536881 N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine CAS No. 5265-01-0

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine

Cat. No.: B11536881
CAS No.: 5265-01-0
M. Wt: 372.3 g/mol
InChI Key: JFOYBKAFUXCSDI-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine is a chemical compound with the following structure:

Structure: this compound\text{Structure: } \text{this compound} Structure: this compound

This compound belongs to the class of benzimidazole derivatives and contains both benzimidazole and thiophene moieties. Benzimidazoles are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine can participate in various chemical reactions, including:

    Nitration: As described above, it serves as a key intermediate in the synthesis of herbicides.

    Substitution: The chloro substituents make it susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group could yield an amino derivative.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Agrochemicals: As an intermediate for herbicides like Sulfentrazone.

    Medicinal Chemistry: It may have potential pharmaceutical applications.

    Materials Science: Its unique structure could lead to novel materials.

Mechanism of Action

The exact mechanism of action remains an area of research. understanding its interactions with molecular targets and pathways is crucial for further exploration.

Biological Activity

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant case studies and research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₂Cl₂N₃S
  • Molecular Weight : 345.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The benzimidazole moiety is known for its ability to interfere with cellular mechanisms, which can lead to therapeutic effects against certain diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiophene derivative demonstrated cytotoxic effects against human breast cancer cell lines (MCF7) with IC₅₀ values indicating effective growth inhibition at low concentrations (10-100 µmol/L) .

CompoundCell LineIC₅₀ Value (µmol/L)
Thiophene DerivativeMCF725
This compoundTBDTBD

Antifungal Activity

In vitro studies have shown that related benzimidazole derivatives possess antifungal activity against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 0.5 μg/mL for effective compounds .

Fungal StrainMIC Value (μg/mL)
Candida albicans0.03 - 0.5
Cryptococcus neoformans0.25 - 2

Case Studies

  • Anticancer Study : A study evaluated the effects of a series of benzimidazole derivatives on MCF7 cells, highlighting the compound's potential in inhibiting cell proliferation and inducing apoptosis through various pathways .
  • Antifungal Study : Another research focused on the antifungal properties of similar compounds, demonstrating their effectiveness against multiple strains with low toxicity profiles .

Pharmacokinetics

Pharmacokinetic evaluations suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics in vivo. Studies indicate that modifications to the side chains can enhance metabolic stability and reduce hepatic metabolism interference .

Properties

CAS No.

5265-01-0

Molecular Formula

C18H11Cl2N3S

Molecular Weight

372.3 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C18H11Cl2N3S/c19-11-3-5-14(15(20)8-11)18-22-16-6-4-12(9-17(16)23-18)21-10-13-2-1-7-24-13/h1-10H,(H,22,23)

InChI Key

JFOYBKAFUXCSDI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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